![molecular formula C7H12ClNO2 B2501134 3a,4,5,6,7,7a-Hexahydro-3H-furo[3,4-c]pyridin-1-one;hydrochloride CAS No. 2416236-34-3](/img/structure/B2501134.png)

3a,4,5,6,7,7a-Hexahydro-3H-furo[3,4-c]pyridin-1-one;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

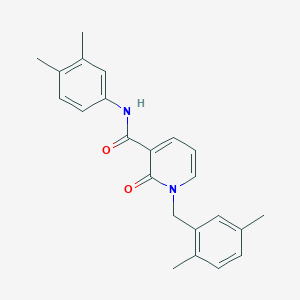

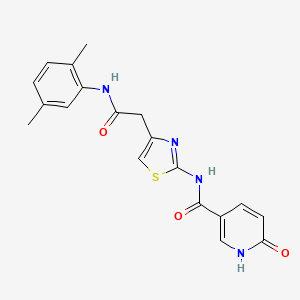

The compound 3a,4,5,6,7,7a-Hexahydro-3H-furo[3,4-c]pyridin-1-one;hydrochloride is a heterocyclic chemical that belongs to the class of furopyridines. It is characterized by a fused ring structure that combines a pyridine and a furan ring. This compound is of interest due to its potential applications in pharmaceuticals and organic synthesis.

Synthesis Analysis

The synthesis of related furopyridine derivatives has been described in the literature. For instance, a simple synthesis of furo[2,3-c]pyridine and its methyl derivatives from ethyl 3-hydroxyisonicotinate has been reported . Although this does not directly describe the synthesis of the compound , it provides insight into the methods that could be adapted for its synthesis. Additionally, a one-pot method for the preparation of furo[3,4-b]pyridine-5(7H)-ones from 2-bromopyridine-3-carboxylic acid has been developed, which could potentially be modified to synthesize the target compound .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using techniques such as single crystal X-ray diffraction . These studies provide valuable information on bond lengths, angles, and overall molecular conformation, which are essential for understanding the chemical behavior of these compounds. The structural studies of N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones, for example, have revealed the importance of hydrogen bonding to their solubility and reactivity .

Chemical Reactions Analysis

The reactivity of similar heterocyclic compounds has been explored in various studies. For instance, the addition and cyclization reactions of 3-(2-imidazolid

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- 5-Aminofuro[3,2-c]pyridinium Tosylates and Substituted Furo[3,2-c]pyridine N-Oxides: This research demonstrates the synthesis of 5-aminofuro[3,2-c]pyridinium tosylates and their reactions to produce various furo[3,2-c]pyrazolo[1,5-a]pyridinecarboxylic esters and furo[3,2-c]pyridine N-oxides, which are important in chemical synthesis processes (Bencková & Krutošíková, 1999).

- Synthesis of Thiopyrano[4',3':4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidines: This study discusses the synthesis of thiopyrano[4',3':4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidines, demonstrating the versatility of furo-pyridine derivatives in creating complex heterocyclic structures (Ahmed & Ameen, 2010).

- Unexpected Dimerization of Furopyridines: An interesting study on the dimerization of 5-methyl-4,5,6,7-tetrahydrofuro[3,2-c]- and 6-methyl-4,5,6,7-tetrahydrofuro[2,3-c]pyridine under acidic conditions, leading to novel dimerized compounds, which highlights the unique reactivity of these compounds (Shiotani et al., 1986).

Chemical Properties and Structural Studies

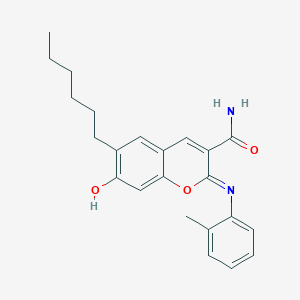

- New 1-hetarylfuropyridines and Chromenes Based on Pyridoxal: A study showing the transformation of pyridoxal into furo[3,4-c]pyridine species, which are then further transformed into chromeno-[3′,4′:5,6]pyrano[2,3-c]pyridine type compounds, expanding the understanding of furo-pyridine chemistry (Trifonov et al., 2020).

- Heterocyclic β‐Enamino Esters and Cyclization Reactions: Research on the addition and cyclization reactions of 3-(2-imidazolidinylidene)- and 3-(hexahydro-2-pyrimidinylidene)-2(3H)-furanones, illustrating the complex reactions that these furo-pyridine derivatives can undergo (Huang & Wamhoff, 1984).

- Conformational Study of Lactone Fused Perhydroisoxazolo[2,3-a]pyridines: This study offers insight into the conformational aspects of lactone fused perhydroisoxazolo[2,3-a]pyridines, which is crucial for understanding the structural properties of these compounds (Alvarez-Larena et al., 1995).

Propriétés

IUPAC Name |

3a,4,5,6,7,7a-hexahydro-3H-furo[3,4-c]pyridin-1-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2.ClH/c9-7-6-1-2-8-3-5(6)4-10-7;/h5-6,8H,1-4H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZEHNXLOQWYYGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2C1C(=O)OC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2501051.png)

![Ethyl 2-[(3-methoxybenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2501056.png)

![Ethyl 2-[(4-methylphenyl)amino]propanoate](/img/structure/B2501057.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)cyclopropanesulfonamide](/img/structure/B2501059.png)

![2-((3-methylenepiperidin-1-yl)methyl)-5,6-dihydro-4H-cyclopenta[d]thiazole](/img/structure/B2501066.png)

![2-Pyridinamine,5-chloro-n-[(4-fluorophenyl)methyl]-](/img/structure/B2501068.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2501069.png)

![3-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B2501071.png)